- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI systemTetrahedron (2013, 2013, 69(44), 9192-9199,
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
El Thiophene-2-carbaldehyde es un compuesto orgánico heterocíclico que contiene un anillo de tiofeno con un grupo formilo en la posición 2. Este aldehído aromático es ampliamente utilizado en síntesis orgánica como intermediario clave para la producción de fármacos, agroquímicos y materiales funcionales. Su estructura única combina la reactividad del grupo aldehído con las propiedades electrónicas del tiofeno, lo que lo hace particularmente valioso en reacciones de condensación y formación de enlaces carbono-carbono. El compuesto ofrece alta pureza y estabilidad, siendo esencial en la preparación de tiofenos sustituidos y en el desarrollo de compuestos con actividad biológica. Su versatilidad sintética lo convierte en un valioso reactivo para investigaciones en química médica y ciencia de materiales.

Thiophene-2-carbaldehyde structure
Nombre del producto:Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- Renchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- Clave inchi: CNUDBTRUORMMPA-UHFFFAOYSA-N
- Sonrisas: O=CC1=CC=CS1
- Brn: 105819
Atributos calculados
- Calidad precisa: 111.998286g/mol
- Carga superficial: 0
- XLogP3: 1
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 111.998286g/mol
- Masa isotópica única: 111.998286g/mol
- Superficie del Polo topológico: 45.3Ų
- Recuento de átomos pesados: 7
- Complejidad: 72.5
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Superficie del Polo topológico: 17.1
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Pale yellow liquid
- Denso: 1.2 g/mL at 25 °C(lit.)
- Punto de fusión: <10°C
- Punto de ebullición: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - Punto de inflamación: Fahrenheit: 170.6 ° f
Celsius: 77 ° c - índice de refracción: n20/D 1.591(lit.)
- Coeficiente de distribución del agua: Insoluble
- PSA: 45.31000
- Logp: 1.56060
- Disolución: Soluble in ethanol, benzene, ether, slightly soluble in water
- FEMA: 2493
- Sensibilidad: Air Sensitive
Thiophene-2-carbaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 2810
- Wgk Alemania:3
- Código de categoría de peligro: 22-36/37/38
- Instrucciones de Seguridad: S36/37/39-S37-S24
- Código F de la marca fuka:9
- Rtecs:XM8135000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:0-10°C
- Términos de riesgo:R22; R43
- TSCA:Yes
Thiophene-2-carbaldehyde Datos Aduaneros
- Código HS:29349990
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |
Thiophene-2-carbaldehyde |
98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |
¥380.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |
2-Thiophenecarboxaldehyde (stabilized with HQ) |
98-03-3 | >98.0%(GC) | 500ml |
¥1140.00 | 2024-04-15 | |
TRC | T368100-100g |
2-Thiophenecarboxaldehyde |
98-03-3 | 100g |
$ 103.00 | 2023-09-05 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 100g |
¥78 | 2023-09-15 | |
Oakwood | 003419-1g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 1g |
$9.00 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |
Thiophene-2-carboxaldehyde, 98+% |
98-03-3 | 98+% | 1000g |
¥5097.00 | 2023-02-15 | |
Life Chemicals | F2190-0580-0.25g |
thiophene-2-carbaldehyde |
98-03-3 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Apollo Scientific | OR5053-250g |
Thiophene-2-carboxaldehyde |
98-03-3 | 95% | 250g |
£30.00 | 2024-07-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |
Thiophene-2-carbaldehyde |
98-03-3 | 97% | 1000g |
524.00 | 2021-07-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% (stabilized with HQ) | 500g |
¥142.0 | 2024-04-17 |
Thiophene-2-carbaldehyde Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C
Referencia
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidationCatalysts (2019, 2019, 9(1), 1-25,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt
Referencia
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediatesInorganica Chimica Acta (2019, 2019, , 476-482,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
Referencia
- Efficient, Ecologically Benign, Aerobic Oxidation of AlcoholsJournal of Organic Chemistry (1999, 1999, 64(7), 2433-2439,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
Referencia
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPORSC Advances (2016, 2016, 6(41), 35008-35013,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
Referencia
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic modeTetrahedron Letters (2007, 2007, 48(50), 8823-8828,
Synthetic Routes 7
Condiciones de reacción
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt
Referencia
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquidsCatalysis Communications (2008, 2008, 9(5), 590-593,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C
Referencia
- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcoholsChemical Communications (Cambridge, 2021, 57(7), 907-910,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C
Referencia
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcoholsJournal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C
Referencia
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 CatalystOrganic Process Research & Development (2014, 2014, 18(11), 1503-1508,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C
Referencia
- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditionsDalton Transactions (2010, 2010, 39(32), 7521-7527,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C
Referencia
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild conditionYouji Huaxue (2006, 2006, 26(4), 491-496,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C
Referencia
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acidsCatalysis Today (2007, 2007, , 1-2,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cobalt oxide (Co3O4) , Manganese Solvents: Acetonitrile ; 6 h, 60 °C
Referencia
- Manganese Doping in Cobalt Oxide Nanorods Promotes Catalytic DehydrogenationACS Sustainable Chemistry & Engineering (2020, 2020, 8(14), 5734-5741,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
Referencia
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical PolymerizationJournal of the Electrochemical Society (2016, 2016, 163(5),,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C
Referencia
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of AlcoholsJournal of the American Chemical Society (2014, 2014, 136(21), 7543-7546,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ; 12 h, 110 °C
Referencia
- Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalystCatalysis Communications (2019, 2019, , 58-63,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran
Referencia
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagentsJournal of Organic Chemistry (1989, 1989, 54(4), 949-53,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C
Referencia
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive modelRSC Advances (2022, 2022, 12(13), 7864-7871,
Synthetic Routes 21
Synthetic Routes 22
Condiciones de reacción
1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C
Referencia
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcoholsRSC Advances (2016, 2016, 6(68), 63717-63723,
Synthetic Routes 23
Condiciones de reacción
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt
Referencia
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenesTetrahedron (2013, 2013, 69(14), 2961-2970,
Synthetic Routes 24
Condiciones de reacción
1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C
Referencia
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidationChemistry - A European Journal (2012, 2012, 18(39), 12202-12206,
Synthetic Routes 25
Condiciones de reacción
1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt
Referencia
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenesSynlett (2012, 2012, 23(8), 1250-1256,
Synthetic Routes 26
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C
Referencia
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalystsCatalysis Science & Technology (2022, 2022, 12(4), 1043-1048,
Synthetic Routes 27
Condiciones de reacción
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Ethyl acetate ; rt; 4 h, rt → reflux
Referencia
- Nickel-catalyzed, regio- and enantioselective benzylic alkenylation of olefins with alkenyl bromideAngewandte Chemie, 2021, 60(8), 4060-4064,
Synthetic Routes 28
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt
Referencia
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External StimulusInorganic Chemistry (2020, 2020, 59(23), 17374-17378,
Synthetic Routes 29
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt
Referencia
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcoholsPolymer International (2017, 2017, 66(3), 428-435,
Synthetic Routes 30
Condiciones de reacción
1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
Referencia
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic CompoundsChemPlusChem (2016, 2016, 81(11), 1160-1165,
Synthetic Routes 31
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K
Referencia
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygenChemical Communications (Cambridge, 2009, , 1912-1914,
Synthetic Routes 32
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C
Referencia
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular OxygenJournal of the American Chemical Society (2004, 2004, 126(34), 10657-10666,
Synthetic Routes 33
Condiciones de reacción
1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt
Referencia
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient airDalton Transactions (2020, 2020, 49(22), 7304-7308,
Synthetic Routes 34
Condiciones de reacción
1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C
Referencia
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazoleRSC Advances (2020, 2020, 10(44), 26142-26150,
Synthetic Routes 35
Synthetic Routes 36
Condiciones de reacción
1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt
Referencia
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as acceleratorsYingyong Huaxue (2015, 2015, 32(6), 666-670,
Thiophene-2-carbaldehyde Raw materials
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
- Thiophene-2-carbonitrile
- (acetyloxy)(thiophen-2-yl)methyl acetate
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde Proveedores
atkchemica
Miembros de la medalla de oro
(CAS:98-03-3)Thiophene-2-carbaldehyde
Número de pedido:CL17720
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:40
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:98-03-3)2-Thiophenecarboxaldehyde
Número de pedido:2307003
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:04
Precio ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:98-03-3)2-Thenaldehyde
Número de pedido:27245320
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:02
Precio ($):discuss personally
Thiophene-2-carbaldehyde Literatura relevante
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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